molecular formula C12H17NO B8816705 1-(Pyridin-3-yl)heptan-1-one CAS No. 6294-61-7

1-(Pyridin-3-yl)heptan-1-one

Cat. No. B8816705
Key on ui cas rn: 6294-61-7
M. Wt: 191.27 g/mol
InChI Key: WJKSBMMOBQQEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08084473B2

Procedure details

To a solution of anhydrous THF (15 ml) containing compound 2 (1.0 g, 6.02 mmol) was added 3.08 ml (7.66 mmol) of hexyl-lithium (2.5 M in hexane) dropwise at −78° C. under N2. After the addition, the resulting solution was stirred for 30 minutes at −78° C. The mixture was allowed to warm to ambient temperature and poured into a NH4Cl solution (10 g/50 ml H2O, 0° C.). Ethyl acetate was added and the organic layer was washed with a 5% NaHCO3 solution, dried (Na2SO4), filtered and concentrated in vacuo. The resulting residue was purified by flash chromatography (diethyl ether/PE 1:1) to give compound 3 as an oil (0.91 g, 78%). 1H-NMR (200 MHz, CDCl3): δ 9.18 (d, J=2 Hz, 1H), 8.78 (d, J=5 Hz, 2 Hz, 1H), 8.24 (dt, J=8 Hz, 2 Hz, 1H), 7.47-7.37 (m, 1H), 2.99 (t, J=7 Hz, 2H), 1.84-1.65 (m, 2H), 1.47-1.25 (m, 6H), 0.90 (bt, J=7 Hz, 3H).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
compound 2
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:5]O[CH2:3][CH2:2]1.[CH3:6][N-:7]OC.[CH2:10]([Li])[CH2:11][CH2:12][CH2:13][CH2:14]C.[NH4+].[Cl-].C([O:22][CH2:23][CH3:24])(=O)C>>[N:7]1[CH:6]=[CH:5][CH:1]=[C:2]([C:23](=[O:22])[CH2:24][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Name
compound 2
Quantity
1 g
Type
reactant
Smiles
C[N-]OC
Step Two
Name
Quantity
3.08 mL
Type
reactant
Smiles
C(CCCCC)[Li]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 30 minutes at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
WASH
Type
WASH
Details
the organic layer was washed with a 5% NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography (diethyl ether/PE 1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC(=CC=C1)C(CCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.